molecular formula C14H19NO5 B6646854 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646854
M. Wt: 281.30 g/mol
InChI Key: ZGIAOOQHHUMOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which allows it to form stable complexes with various metal ions. This property makes it useful in catalysis and as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid. However, studies have shown that it has low toxicity and is not mutagenic or genotoxic.

Advantages and Limitations for Lab Experiments

4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid. These include the development of new synthetic routes for the preparation of this compound, the study of its mechanism of action, and its potential applications in catalysis and asymmetric synthesis. Additionally, the investigation of its potential applications in the pharmaceutical industry and materials science is also an area of interest.
Conclusion:
In conclusion, 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.

Synthesis Methods

4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid can be synthesized through various methods, including the reaction of 2,5-dimethylfuran-3-carboxylic acid with 1,2-diaminoethane in the presence of a coupling agent. Another method involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethylenediamine in the presence of a coupling agent. The synthetic route for the preparation of 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is well established, and the yields obtained through these methods are satisfactory.

Scientific Research Applications

4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including peptides, amino acids, and nucleosides. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9-7-11(10(2)20-9)12(16)15-8-14(13(17)18)3-5-19-6-4-14/h7H,3-6,8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIAOOQHHUMOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

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